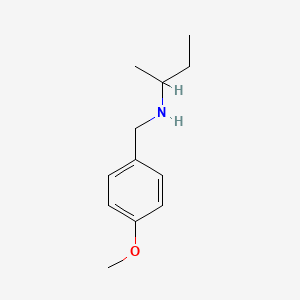
N-(4-Methoxybenzyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that is part of a broader class of organic molecules known as amines. These compounds are characterized by the presence of a nitrogen atom that is bonded to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-2-amine, the nitrogen is bonded to a 4-methoxybenzyl group and a butan-2-amine moiety.
Synthesis Analysis
The synthesis of related N-substituted amines can be achieved through various methods. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with complex branching and functional groups . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and acid cleavage to yield the desired amines. Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, starting from an amine and p-methoxybenzaldehyde . This method highlights the operational ease and efficiency of synthesizing N-heterocyclic amines without the need for isolating intermediates.
Molecular Structure Analysis
The molecular structure of amines can be characterized using various spectroscopic techniques. For example, the structure of synthesized N-heterocyclic amines can be fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atom. The nitrogen can act as a nucleophile, participating in reactions such as alkylation, acylation, and reductive amination. The synthesis of complex amines often involves the formation of imine intermediates, which can be further reduced to the corresponding amine . Additionally, the reactivity of amines can be influenced by substituents on the nitrogen or the aromatic ring, as seen in the synthesis of thiazol-2-amine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines like N-(4-Methoxybenzyl)butan-2-amine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability. The presence of an aromatic ring with an electron-donating methoxy group can affect the compound's reactivity and interaction with other molecules. The crystal structure of related compounds, determined by single-crystal X-ray diffraction, can reveal information about intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's behavior in solid-state .
Applications De Recherche Scientifique
Hexadentate N3O3 Amine Phenol Ligands
N-(4-Methoxybenzyl)butan-2-amine has been studied for its role in the formation of hexadentate N3O3 amine phenol ligands, which are significant in coordination chemistry. These ligands, derived from the reduction of Schiff bases, exhibit potential in forming complexes with Group 13 metal ions. This research provides insights into the structural characteristics and potential applications of such ligands in various fields, including catalysis and materials science (Liu, Wong, Rettig, & Orvig, 1993).
Bulky Ortho 3-Methoxy Groups on N4O3 Amine Phenol Ligands
Further exploration of N-(4-Methoxybenzyl)butan-2-amine involves the synthesis and characterization of bulky ortho 3-methoxy groups on N4O3 amine phenol ligands. These ligands, when combined with lanthanide elements, form complexes that can be useful in various applications, including luminescent materials and catalysis (Liu, Yang, Rettig, & Orvig, 1993).
Analytical Characterization
The analytical characterization of derivatives of N-(4-Methoxybenzyl)butan-2-amine has been a subject of interest. Techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are employed to analyze these compounds, which is crucial in fields like forensic science and quality control in pharmaceuticals (Westphal, Girreser, & Waldmüller, 2016).
Carbanion-Mediated Oxidative Deprotection
The compound is also studied in the context of carbanion-mediated oxidative deprotection of benzylated amides. Understanding these reactions is vital for synthetic chemistry, as it opens avenues for novel synthetic methodologies and functional group transformations (Williams & Kwast, 1989).
Reductive Amination Processes
N-(4-Methoxybenzyl)butan-2-amine is also used in studies exploring reductive amination processes. These studies contribute to the development of efficient and practical methods for amine synthesis, a fundamental reaction type in organic synthesis (Touchette, 2006).
Amino-Acid 4-Methoxybenzyl Esters
Research on amino-acid 4-methoxybenzyl esters, which are synthesized through the interaction with amine or silver salts, has implications for peptide chemistry and drug development (Stelakatos & Argyropoulos, 1970).
Multifunctional Supported Bimetallic Catalysts
The compound's utility in the field of catalysis is highlighted through its involvement in the synthesis of multifunctional supported bimetallic catalysts. Such catalysts are essential for various chemical transformations, including those relevant to pharmaceutical and petrochemical industries (Morad et al., 2017).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFDYOBNXBOST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405913 |
Source


|
| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)butan-2-amine | |
CAS RN |
893577-83-8 |
Source


|
| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

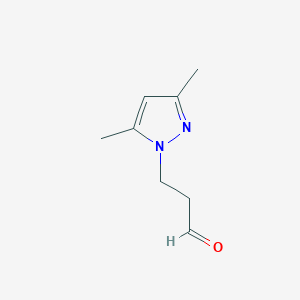
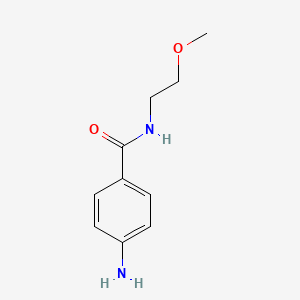




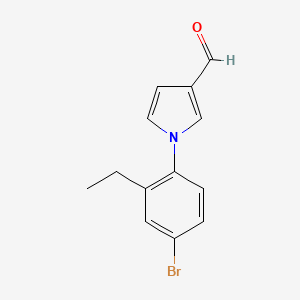

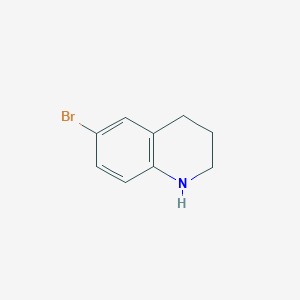
![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)
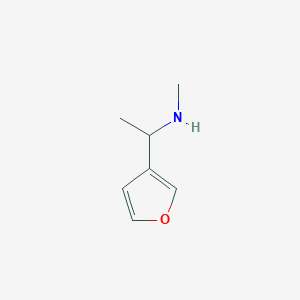
![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)
![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)
